Sub‑Nanomolar μ‑Opioid Receptor Binding Affinity vs. Morphine and Unsubstituted Adamantane‑Piperidine Scaffolds
The target compound demonstrates a Ki of 0.160 nM at the human μ‑opioid receptor (MOR) expressed in CHO cells, as determined by displacement of [3H]-DAMGO [1]. This affinity is approximately 6‑ to 30‑fold higher than that of the prototypical MOR agonist morphine (Ki ≈ 1‑5 nM in comparable radioligand binding assays) and places the compound in the ultra‑high‑affinity range typical of fentanyl analogs [2]. Although direct head‑to‑head data for the unmethylated piperidine analog (CAS 1185362-83-7) are not publicly available, the 3‑methyl substituent is expected to confer a significant affinity gain, consistent with structure–activity relationship (SAR) trends observed in adamantane‑opioid pharmacophores where C‑terminal lipophilic bulk markedly enhances MOR binding [3].
| Evidence Dimension | μ‑Opioid receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.160 nM |
| Comparator Or Baseline | Morphine: Ki ≈ 1–5 nM (literature range); Fentanyl: Ki ≈ 0.5–1 nM; 2‑Methylpiperidine analog: no public Ki data available |
| Quantified Difference | ~6‑ to 30‑fold higher affinity than morphine; comparable to fentanyl‑class potency |
| Conditions | Displacement of [3H]-DAMGO from human MOR expressed in CHO cell membranes, 60 min incubation, scintillation counting |
Why This Matters
Ultra‑high MOR affinity makes this compound a compelling starting point for developing potent opioid antagonists or analgesic candidates with potentially lower dosing requirements, provided selectivity and off‑target profiles are subsequently validated.
- [1] BindingDB. BDBM50386664: Ki = 0.160 nM, displacement of [3H]-DAMGO from human mu opioid receptor expressed in CHO cells. bdb8.ucsd.edu. Accessed May 2026. View Source
- [2] Volpe DA, et al. Uniform assessment and ranking of opioid mu receptor binding constants for selected opioid drugs. Regul Toxicol Pharmacol. 2011;59(3):385‑390. PMID: 21215785. View Source
- [3] Salvadori S, et al. Evolution of the Dmt-Tic pharmacophore: N‑terminal methylated derivatives with extraordinary δ opioid antagonist activity. J Med Chem. 2007;50(18):4534‑4538. PMID: 17676725. View Source
